Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Catalog No.
S579489
CAS No.
42245-42-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

CAS Number

42245-42-1

Product Name

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

IUPAC Name

methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3

InChI Key

CVZUMGUZDAWOGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Synonyms

3-(-methoxyphenyl)glycidic acid methylester, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, methyl 3-(4-methoxyphenyl)glycidate, methyl-3-(4-methoxyphenyl)glycidate, t-methyl-3-phenylglycidate

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

The exact mass of the compound Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 42245-42-1), commonly known as MPGM, is a critical chiral building block featuring a 4-methoxyphenyl-substituted epoxide and a methyl ester. It is predominantly procured as a racemic mixture for downstream enzymatic resolution or as a pre-resolved enantiomer for the synthesis of benzothiazepine-class active pharmaceutical ingredients (APIs), most notably the calcium channel blocker diltiazem. The compound's primary procurement value lies in its specific steric profile, which matches the active site of industrial lipases (such as those from Serratia marcescens), allowing for highly efficient kinetic resolution to the essential (-)-(2R,3S) intermediate[1].

Substituting this specific methyl ester with its ethyl ester analog or non-epoxidized precursors severely disrupts established API manufacturing workflows. Bulkier ester groups, such as ethyl or propyl, create steric clashes within the binding pockets of industrial hydrolases, drastically reducing both the reaction rate and the enantiomeric excess (ee) during kinetic resolution [1]. Furthermore, attempting to use the non-epoxidized methyl 4-methoxycinnamate forces manufacturers to implement costly, multi-step asymmetric epoxidation protocols that require specialized chiral catalysts and generate hazardous waste, negating the process efficiency gained by procuring the pre-formed oxirane [2].

Enzymatic Resolution Efficiency: Methyl vs. Ethyl Ester

Kinetic resolution using Serratia marcescens lipase demonstrates strict steric requirements for the ester moiety. The methyl ester (MPGM) undergoes highly enantioselective hydrolysis, yielding the desired (-)-(2R,3S) enantiomer with >99% enantiomeric excess (ee) and near 50% theoretical maximum conversion. In contrast, substituting with the ethyl ester analog results in a significant drop in both the hydrolysis rate and enantioselectivity due to steric hindrance in the enzyme's substrate-binding pocket [1].

Evidence DimensionEnantiomeric excess (ee) and hydrolysis rate
Target Compound DataMethyl ester: >99% ee with rapid kinetic resolution
Comparator Or BaselineEthyl ester analog: Substantially lower reaction rate and reduced ee
Quantified DifferenceThe methyl group allows active-site fit, maximizing ee and minimizing reaction time compared to bulkier alkyl esters
ConditionsEnzymatic hydrolysis using Serratia marcescens or Pseudomonas aeruginosa lipase in aqueous/organic biphasic systems

Procuring the methyl ester is mandatory for utilizing standard, cost-effective biocatalytic resolution pathways without suffering yield losses.

Synthetic Step Reduction: Pre-formed Epoxide vs. Cinnamate Precursor

Utilizing the pre-formed oxirane ring of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate allows for direct, stereospecific nucleophilic ring-opening by 2-aminothiophenol derivatives to form the benzothiazepine core in a single high-yield step. If a buyer substitutes this with the non-epoxidized methyl 4-methoxycinnamate, the process requires an additional asymmetric epoxidation step, which typically consumes expensive chiral catalysts and adds 2-3 unit operations to the manufacturing timeline [1].

Evidence DimensionNumber of synthetic steps to benzothiazepine core
Target Compound Data1 direct stereospecific ring-opening step
Comparator Or BaselineMethyl 4-methoxycinnamate: Requires 2-3 additional steps (epoxidation + workup)
Quantified DifferenceEliminates the need for upstream asymmetric epoxidation, saving catalyst costs and reducing unit operations
ConditionsChemical synthesis of diltiazem intermediates via nucleophilic attack

Procuring the pre-epoxidized compound shortens the API manufacturing timeline and eliminates the need for hazardous oxidation reagents.

Regioselectivity in Ring-Opening: 4-Methoxy vs. Unsubstituted Phenyl

The presence of the electron-donating 4-methoxy group on the phenyl ring is critical for directing the regioselectivity of the epoxide ring-opening. During nucleophilic attack by thiols, the 4-methoxy group electronically stabilizes the transition state at the C-3 position, ensuring near-exclusive formation of the desired regioisomer. In contrast, using the unsubstituted methyl 3-phenyloxirane-2-carboxylate leads to a mixture of C-2 and C-3 attacked products, significantly reducing the isolated yield of the target intermediate [1].

Evidence DimensionRegioselectivity of nucleophilic ring-opening
Target Compound Data4-Methoxy analog: Highly regioselective attack at C-3
Comparator Or BaselineUnsubstituted phenyl analog: Poor regioselectivity (mixed C-2/C-3 attack)
Quantified DifferenceThe 4-methoxy group maximizes the yield of the C-3 substituted product, preventing costly downstream separation of regioisomers
ConditionsNucleophilic ring-opening by 2-aminothiophenol under controlled pH/temperature

The 4-methoxy substituent is strictly required to prevent byproduct formation and ensure high yields during the critical ring-opening step.

Biocatalytic Resolution for Diltiazem API Manufacturing

Because of its steric compatibility with industrial lipases (e.g., S. marcescens), this compound is the standard starting material for large-scale enzymatic kinetic resolution. It allows manufacturers to efficiently produce the (-)-(2R,3S) enantiomer required for diltiazem synthesis without relying on expensive chiral chromatography [1].

Stereospecific Benzothiazepine Core Synthesis

The pre-formed epoxide and the directing effect of the 4-methoxy group make this compound highly effective for direct, regioselective ring-opening reactions with 2-aminothiophenols. This application is central to synthesizing various benzothiazepine-based calcium channel blockers with minimal step counts [2].

Development of Novel Immobilized Enzyme Reactors

As a well-characterized benchmark substrate for ester hydrolysis, racemic MPGM is heavily utilized in the development and validation of novel enzyme immobilization matrices (e.g., magnetic nanoparticles or hollow-fiber membranes) aimed at improving continuous-flow biocatalysis [3].

XLogP3

1.3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42245-42-1
105560-93-8

General Manufacturing Information

2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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